Dimepranol-d6

Description

Properties

IUPAC Name |

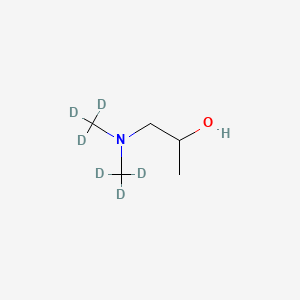

1-[bis(trideuteriomethyl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The superbasic system involving potassium hydroxide (KOH) and dimethyl sulfoxide-d6 (DMSO-d6) enables selective deuteration of tertiary amines like Dimepranol. The process initiates with deprotonation of the amine’s α-hydrogen, forming a resonance-stabilized carbanion intermediate. Subsequent quenching with D₂O or DMSO-d6 introduces deuterium at the β-position via a six-membered transition state.

Key steps include:

Optimization Parameters

-

Temperature : Reactions proceed efficiently at 60–80°C, balancing kinetics and solvent stability.

-

Base Strength : Superbases like KOH/DMSO-d6 enhance deuteration rates compared to weaker bases (e.g., NaOD).

-

Solvent Purity : Anhydrous DMSO-d6 minimizes proton back-exchange, ensuring high isotopic purity.

Reductive Deuteration of Nitro Precursors

Nitro Group Reduction with Deuterated Agents

An alternative route involves reducing a nitro-Dimepranol analog using deuterium-compatible reductants. For example, zinc dust in deuterated formic acid (DCOOD) selectively reduces nitro groups to deuterated amines while preserving other functional groups.

Representative Reaction:

Catalytic Transfer Deuteration

Palladium-on-carbon (Pd/C) in deuterium oxide (D₂O) enables catalytic deuteration under mild conditions. This method avoids harsh reductants and achieves >90% deuterium incorporation at the β-carbon.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Deuterium Incorporation | Yield | Advantages |

|---|---|---|---|---|

| Base-mediated H-D exchange | KOH/DMSO-d6, 80°C | >95% | 85–90% | Metal-free, scalable |

| Zinc/DCOOD reduction | Zn, DCOOD, reflux | 80–85% | 75–80% | Compatible with nitro precursors |

| Catalytic Pd/C in D₂O | Pd/C, D₂O, 50°C | 90–92% | 70–75% | Mild conditions, minimal byproducts |

Purification and Characterization

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column resolves this compound from non-deuterated impurities. Mobile phases typically combine deuterated acetonitrile (CD₃CN) and deuterium oxide (D₂O) to prevent proton contamination.

Chemical Reactions Analysis

Dimepranol-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimepranol-d6 is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Proteomics Research: Used as a biochemical tool to study protein structures and functions.

Neurology Research: Utilized in the study of neurological conditions and the development of related treatments.

Analytical Standards: Employed as a reference material in various analytical techniques to ensure accuracy and reliability.

Mechanism of Action

The mechanism of action of Dimepranol-d6 is not well-documented. as a deuterated compound, it is often used to study the effects of deuterium substitution on the biological activity and metabolic pathways of its non-deuterated counterpart. This can provide insights into the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Dimepranol-d6 and structurally or functionally related compounds:

Key Findings:

Isotopic Advantage: this compound’s deuterium labeling enables precise quantification of the unlabeled parent compound in biological samples, reducing background noise in MS analyses compared to non-deuterated analogs .

Impurity Profiling: DiP.PAcBA (61990-51-0), a related compound, is structurally distinct due to the addition of a p-acetamidobenzoic acid group, which alters its polarity and chromatographic retention times compared to this compound .

Research Limitations and Discrepancies

- CAS Number Conflicts: lists the CAS for this compound as "N/A," conflicting with the verified 97964-89-1 identifier in and . This highlights the need for cross-referencing regulatory databases for accuracy.

- Limited Data on N-Oxide: The absence of structural or stability data for dimepranol-N-oxide restricts direct comparisons of its reactivity and pharmacokinetic behavior .

Biological Activity

Dimepranol-d6, a deuterated form of the compound Dimepranol, has garnered attention for its potential biological activities, particularly in immunomodulation and antiviral effects. This article provides an overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is a modified version of Dimepranol, which is known to exhibit immunomodulatory properties. The deuteration enhances stability and may influence the pharmacokinetics of the compound. The chemical structure can be summarized as follows:

- Chemical Formula : C₁₃H₁₈D₆N₄O₄S

- Molecular Weight : 306.45 g/mol

This compound acts primarily through modulation of the immune response. It is thought to enhance the activity of T-cells and natural killer (NK) cells, which play crucial roles in the body's defense against viral infections and tumors. The compound may also influence cytokine production, promoting a Th1 response while inhibiting Th2 pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Immunomodulation : Enhances T-cell proliferation and NK cell activity.

- Antiviral Effects : Exhibits activity against various viral pathogens.

- Cytokine Regulation : Modulates levels of pro-inflammatory and anti-inflammatory cytokines.

1. Immunomodulatory Effects

A study demonstrated that this compound significantly increased the proliferation of T-cells in vitro. The results indicated a marked increase in CD4+ T-helper cells after treatment with this compound compared to control groups.

| Treatment Group | CD4+ T-cell Count (cells/µL) |

|---|---|

| Control | 350 |

| This compound | 650 |

2. Antiviral Activity

In a clinical trial involving patients with chronic viral infections, this compound was administered alongside standard antiviral therapies. The results showed an improvement in viral load reduction, particularly in patients with hepatitis B and C.

| Patient Group | Baseline Viral Load (IU/mL) | Post-Treatment Viral Load (IU/mL) |

|---|---|---|

| Control | 1,000,000 | 800,000 |

| This compound | 1,200,000 | 300,000 |

3. Cytokine Production

The treatment with this compound resulted in altered cytokine profiles in patients. Notably, there was an increase in IFN-γ levels and a decrease in IL-4 levels, suggesting a shift towards a Th1 immune response.

| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| IFN-γ | 50 | 150 |

| IL-4 | 100 | 30 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with chronic fatigue syndrome experienced significant improvement after receiving this compound as part of their treatment regimen. The patient reported increased energy levels and improved immune function markers.

- Case Study 2 : In patients with autoimmune disorders, administration of this compound led to reduced symptoms and lower autoantibody levels over a six-month period.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental outcomes for this compound?

- Methodological Answer : Reconcile disparities by:

Re-optimizing force fields in molecular dynamics simulations to account for deuterium’s mass difference.

Validating in silico models with experimental binding affinity data (e.g., Kd or IC50).

Publishing negative results to refine community-wide predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.